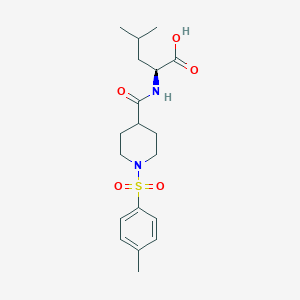
2-(Prop-2-en-1-yloxy)pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular weight of “2-(Prop-2-en-1-yloxy)pyridine-4-carbonitrile” is 162.19 . The InChI code for this compound is 1S/C9H10N2O/c1-7(2)12-9-5-8(6-10)3-4-11-9/h3-5,7H,1-2H3 .Physical And Chemical Properties Analysis
“2-(Prop-2-en-1-yloxy)pyridine-4-carbonitrile” is a powder at room temperature .Scientific Research Applications
Structural and Spectroscopic Analysis
Pyridine derivatives, including compounds similar to 2-(Prop-2-en-1-yloxy)pyridine-4-carbonitrile, have been synthesized and analyzed for their structural properties. These compounds exhibit unique spectroscopic characteristics, with studies highlighting their absorption spectra in various solvents and under different conditions. For instance, Tranfić et al. (2011) synthesized and analyzed a related pyridine derivative, revealing its structural features and hydrogen bonding patterns through X-ray diffraction and spectroscopy (Tranfić, Halambek, Cetina, & Jukić, 2011).
Synthesis and Crystallography
Several studies focus on the synthesis and crystallographic analysis of pyridine derivatives. These works offer insights into the methods of synthesizing these compounds and their molecular structure, as determined through single crystal X-ray diffraction. For example, research by Cetina et al. (2010) delves into the synthesis of pyridine derivatives and their structural confirmation through X-ray analysis (Cetina, Tranfić, Sviben, & Jukić, 2010).
Applications in Molecular Docking and Drug Design
Research has explored the use of pyridine carbonitriles in molecular docking and drug design, particularly in the context of developing inhibitors for specific targets such as SARS CoV-2 RdRp. For instance, Venkateshan et al. (2020) conducted a study on azafluorene derivatives of pyridine carbonitriles for their potential as SARS CoV-2 inhibitors, using molecular docking analysis and quantum chemical modeling (Venkateshan, Muthu, Suresh, & Kumar, 2020).
Metal-Promoted Reactions and Complex Formation
Research has also been conducted on the reactions of pyridine carbonitriles with metal ions, leading to the formation of various complexes. These studies offer insights into the chemical behavior and potential applications of these compounds in coordination chemistry. For example, Segl′a and Jamnický (1993) investigated metal-promoted reactions of pyridine carbonitriles, leading to the formation of unique complexes (Segl′a & Jamnický, 1993).
Antimicrobial Activity
Some pyridine derivatives have been evaluated for their antimicrobial activity, providing a basis for potential applications in the development of new antibacterial agents. For instance, Bogdanowicz et al. (2013) synthesized novel cyanopyridine derivatives and assessed their antimicrobial efficacy against various bacteria (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013).
Safety and Hazards
properties
IUPAC Name |
2-prop-2-enoxypyridine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-2-5-12-9-6-8(7-10)3-4-11-9/h2-4,6H,1,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJGNAYYFXCXBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC=CC(=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


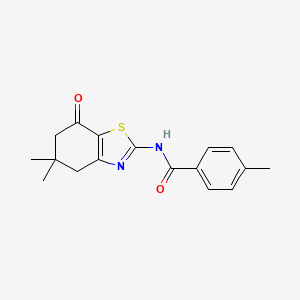
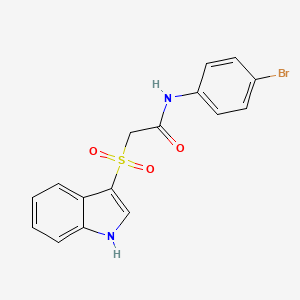
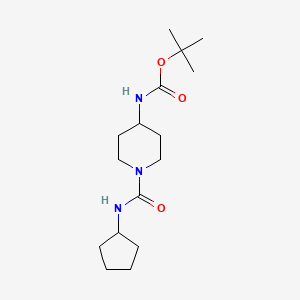



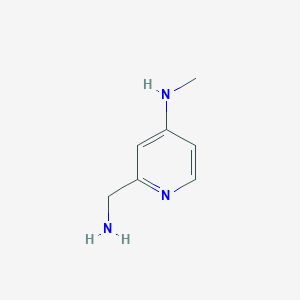
![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2375558.png)
![Methyl 3-[1-(aminomethyl)cyclopropyl]benzoate;hydrochloride](/img/structure/B2375559.png)
![3-[1-(2,5-diphenylpyrazole-3-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B2375561.png)

![(3E)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2375564.png)
